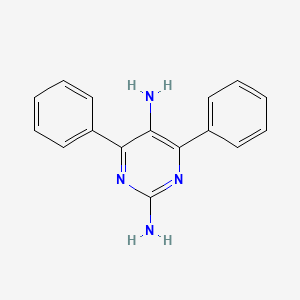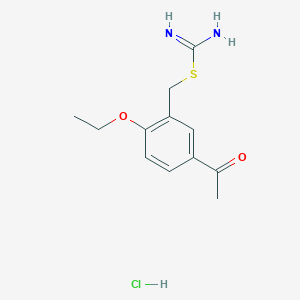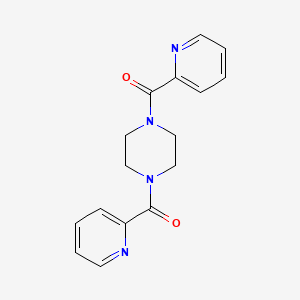
4,6-diphenyl-2,5-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-diphenyl-2,5-pyrimidinediamine, also known as DPPD, is a chemical compound with various applications in scientific research. It is a heterocyclic compound that contains two phenyl rings and a pyrimidine ring. DPPD is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
作用機序
4,6-diphenyl-2,5-pyrimidinediamine acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also prevents the formation of new free radicals by inhibiting the oxidation of other molecules. 4,6-diphenyl-2,5-pyrimidinediamine has been found to be effective in scavenging various free radicals, including peroxyl, alkoxyl, and hydroxyl radicals.
Biochemical and Physiological Effects:
4,6-diphenyl-2,5-pyrimidinediamine has been found to have several biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and prevent lipid peroxidation. 4,6-diphenyl-2,5-pyrimidinediamine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine has been shown to have neuroprotective effects and can prevent the death of neurons due to oxidative stress.
実験室実験の利点と制限
4,6-diphenyl-2,5-pyrimidinediamine has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4,6-diphenyl-2,5-pyrimidinediamine is also highly soluble in organic solvents, making it easy to use in various assays. However, there are some limitations to its use. 4,6-diphenyl-2,5-pyrimidinediamine can interfere with some assays that rely on the production of free radicals, and its antioxidant properties can also interfere with the results of certain experiments.
将来の方向性
There are several future directions for the use of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research. One potential area of research is the use of 4,6-diphenyl-2,5-pyrimidinediamine as a therapeutic agent for various diseases that are associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine could be used in the development of new antioxidants and stabilizers for the polymer industry. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research.
Conclusion:
In conclusion, 4,6-diphenyl-2,5-pyrimidinediamine is a heterocyclic compound that has several applications in scientific research. Its antioxidant properties make it a useful compound for studying oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in various fields.
合成法
The synthesis of 4,6-diphenyl-2,5-pyrimidinediamine involves several steps, including the condensation of 2-aminopyrimidine with benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The product is then treated with nitric acid to obtain 4,6-diphenyl-2,5-pyrimidinediamine. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
4,6-diphenyl-2,5-pyrimidinediamine has been extensively used in scientific research due to its antioxidant properties. It has been used as a radical scavenger in various biochemical assays to study the oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has also been used as a stabilizer in the polymer industry to prevent the degradation of polymers due to oxidation.
特性
IUPAC Name |
4,6-diphenylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOEMTUMNSDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diphenylpyrimidine-2,5-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)


![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)